molecular formula C11H11ClFN B12957741 (6-Fluoronaphthalen-2-yl)methanamine hydrochloride

(6-Fluoronaphthalen-2-yl)methanamine hydrochloride

Cat. No.: B12957741
M. Wt: 211.66 g/mol
InChI Key: BNXVCJGWTXRRAA-UHFFFAOYSA-N
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Description

(6-Fluoronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, resulting in 6-aminonaphthalene.

    Fluorination: The amine group is then fluorinated to form 6-fluoronaphthalene.

    Aminomethylation: Finally, the 6-fluoronaphthalene undergoes aminomethylation to form (6-Fluoronaphthalen-2-yl)methanamine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration, reduction, and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

(6-Fluoronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Phenylethanol: An aromatic compound with a similar structure but lacks the fluorine substitution.

    p-Hydroxyphenylethanol: Contains a hydroxyl group instead of a fluorine atom.

    4-Hydroxybenzaldehyde: Another aromatic compound with different functional groups.

Uniqueness: (6-Fluoronaphthalen-2-yl)methanamine hydrochloride is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H11ClFN

Molecular Weight

211.66 g/mol

IUPAC Name

(6-fluoronaphthalen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H10FN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H

InChI Key

BNXVCJGWTXRRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CN.Cl

Origin of Product

United States

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